

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazoles

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Compound of Interest

Compound Name: 4-Iodo-1,3,5-trimethyl-1H-pyrazole

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Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This methodology has become indispensable in modern organic synthesis, offering a versatile and efficient route to a wide array of arylamines. For the synthesis of 4-aminopyrazole derivatives, this reaction provides a robust method for coupling 4-iodopyrazoles with a diverse range of primary and secondary amines.[1]

The 4-aminopyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, featuring prominently in compounds developed as kinase inhibitors, including Janus kinase (JAK) inhibitors.[1][3] These inhibitors are critical in the fields of immunology and oncology due to their role in the JAK-STAT signaling pathway, which is implicated in various diseases.[1]

The success of the Buchwald-Hartwig amination of 4-iodopyrazoles is highly dependent on the selection of the appropriate catalytic system. A key consideration is the structure of the amine coupling partner, particularly the presence or absence of β -hydrogens. For amines lacking β -hydrogens, palladium-catalyzed systems are generally more effective.[4][5] In contrast, for aliphatic amines possessing β -hydrogens, copper-catalyzed conditions are often preferred to mitigate side reactions such as β -hydride elimination.[1][4][5] This document provides detailed

protocols and data for both palladium and copper-catalyzed amination reactions of 4-iodopyrazoles.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the reaction conditions and corresponding yields for the amination of 4-halopyrazole derivatives with various amines.

Table 1: Palladium-Catalyzed Amination of 4-Halo-1-tritylpyrazoles with Amines Lacking β -Hydrogens[4][5]

Entry	Halogen (X)	Amine	Catalyst (mol %)	Ligand (mol %)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	I	Piperidine	Pd(dba) ₂ (10)	tBuDavePhos (20)	KOtBu (2.0)	Xylene	160 (MW)	0.17	85
2	Br	Piperidine	Pd(dba) ₂ (10)	tBuDavePhos (20)	KOtBu (2.0)	Xylene	160 (MW)	0.17	95
3	Br	Morpholine	Pd(dba) ₂ (10)	tBuDavePhos (20)	KOtBu (2.0)	Xylene	120	24	91
4	Br	Aniline	Pd(dba) ₂ (10)	tBuDavePhos (20)	KOtBu (2.0)	Xylene	120	24	78
5	Br	Benzylamine	Pd(dba) ₂ (10)	tBuDavePhos (20)	KOtBu (2.0)	Xylene	120	24	88

Table 2: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Amines Possessing β -Hydrogens[1][5]

Entry	Amine	Catalyst (mol%)	Ligand (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Allylamine	CuI (5)	2-isobutyrylcyclohexanone (20)	KOtBu (2.0)	DMF	100	24	75
2	n-Butylamine	CuI (20)	2-isobutyrylcyclohexanone (40)	KOtBu (2.0)	DMF	120	24	82
3	Cyclohexylamine	CuI (20)	2-isobutyrylcyclohexanone (40)	KOtBu (2.0)	DMF	120	24	85

Experimental Protocols

Protocol 1: Palladium-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Amines Lacking β -Hydrogens

This protocol is adapted for the amination of 4-halopyrazoles with amines such as morpholine or bulky primary amines.^[1]

Materials:

- 4-Iodo-1-tritylpyrazole derivative (1.0 equiv)
- Amine (1.2-1.5 equiv)
- Pd(dba)₂ (5-10 mol%)
- tBuDavePhos (10-20 mol%)

- Potassium tert-butoxide (KOtBu) (2.0 equiv)
- Anhydrous, degassed solvent (e.g., xylene or toluene)
- Oven-dried Schlenk tube or microwave vial
- Standard laboratory glassware for workup and purification

Procedure:

- To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the 4-iodo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu.
- Evacuate and backfill the vessel with the inert gas three times.
- Add the anhydrous, degassed solvent via syringe, followed by the amine.
- Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. The reaction can also be performed under microwave irradiation at temperatures up to 160 °C for shorter reaction times.^[1]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[1]
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired 4-aminopyrazole derivative.^[1]

Protocol 2: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Amines Containing β -Hydrogens

This protocol is suitable for the coupling of 4-iodopyrazoles with primary and secondary aliphatic amines that contain β -hydrogens.^[1]

Materials:

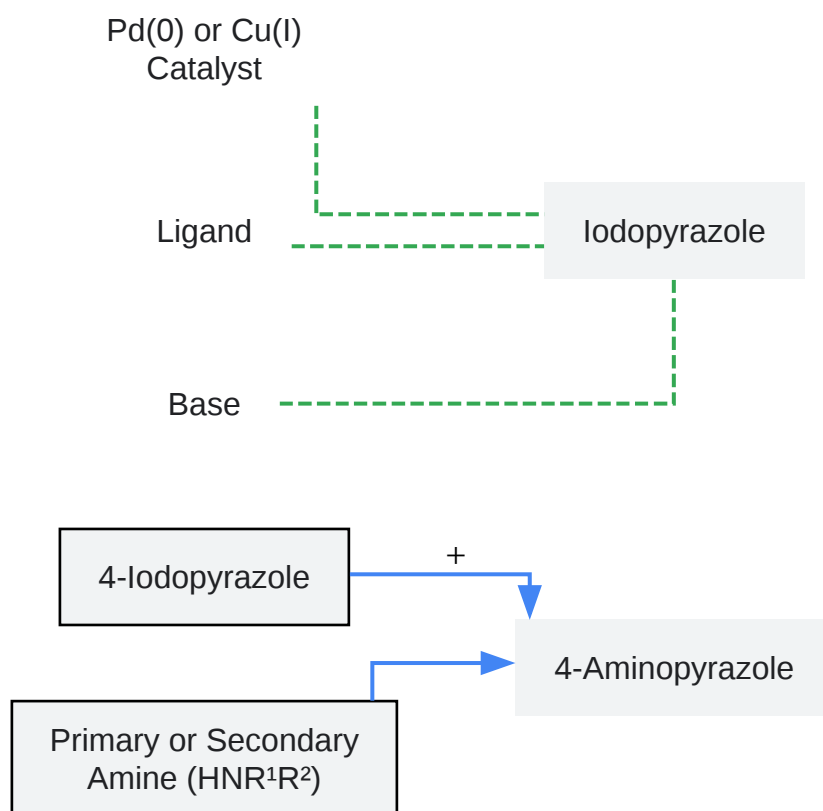
- 4-Iodo-1-tritylpyrazole derivative (1.0 equiv)
- Amine (1.5-2.0 equiv)
- Copper(I) iodide (CuI) (20 mol%)
- 2-isobutyrylcyclohexanone (40 mol%)
- Potassium tert-butoxide (KOtBu) (2.0 equiv)
- Anhydrous N,N-dimethylformamide (DMF)
- Oven-dried Schlenk tube
- Standard laboratory glassware for workup and purification

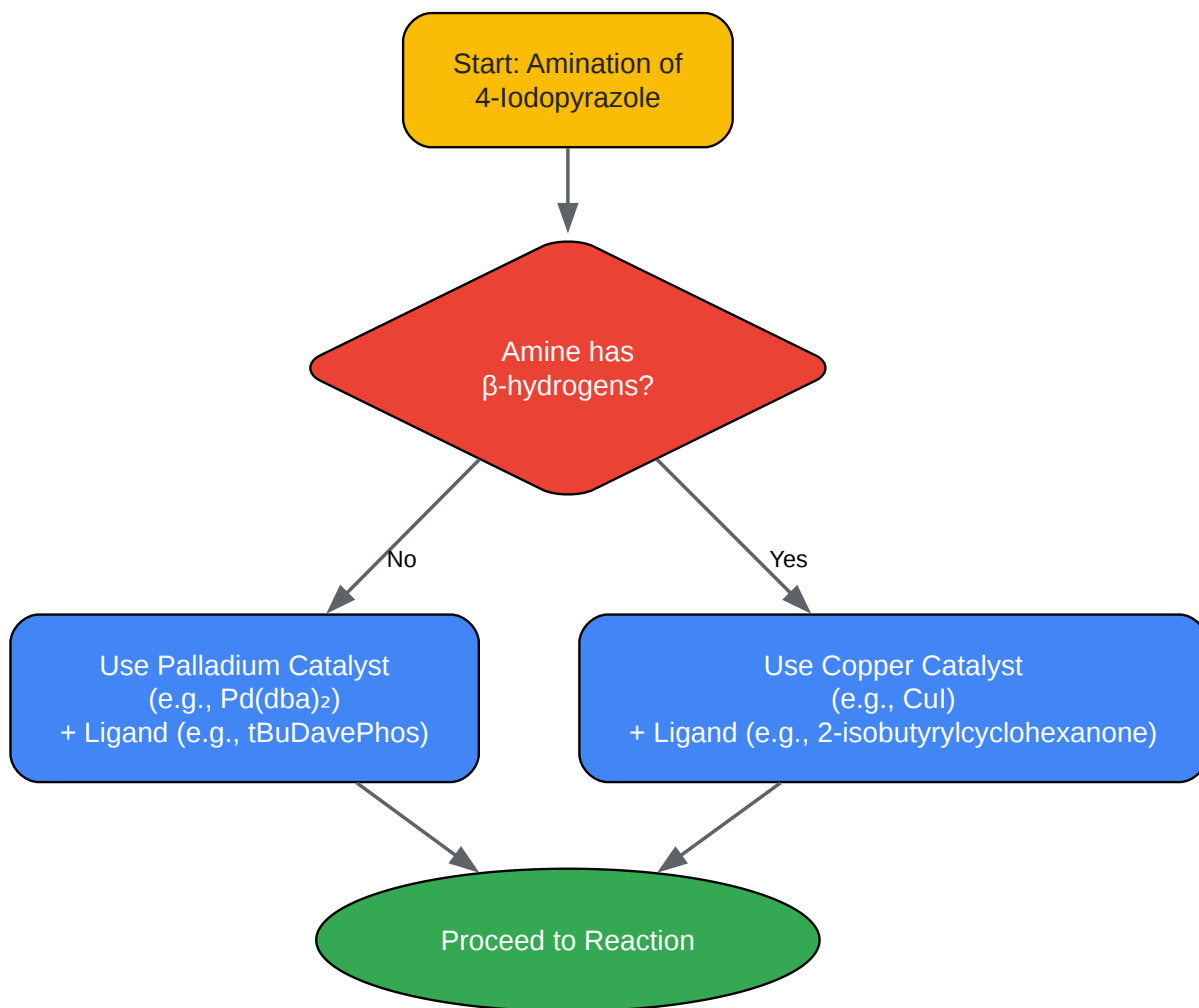
Procedure:

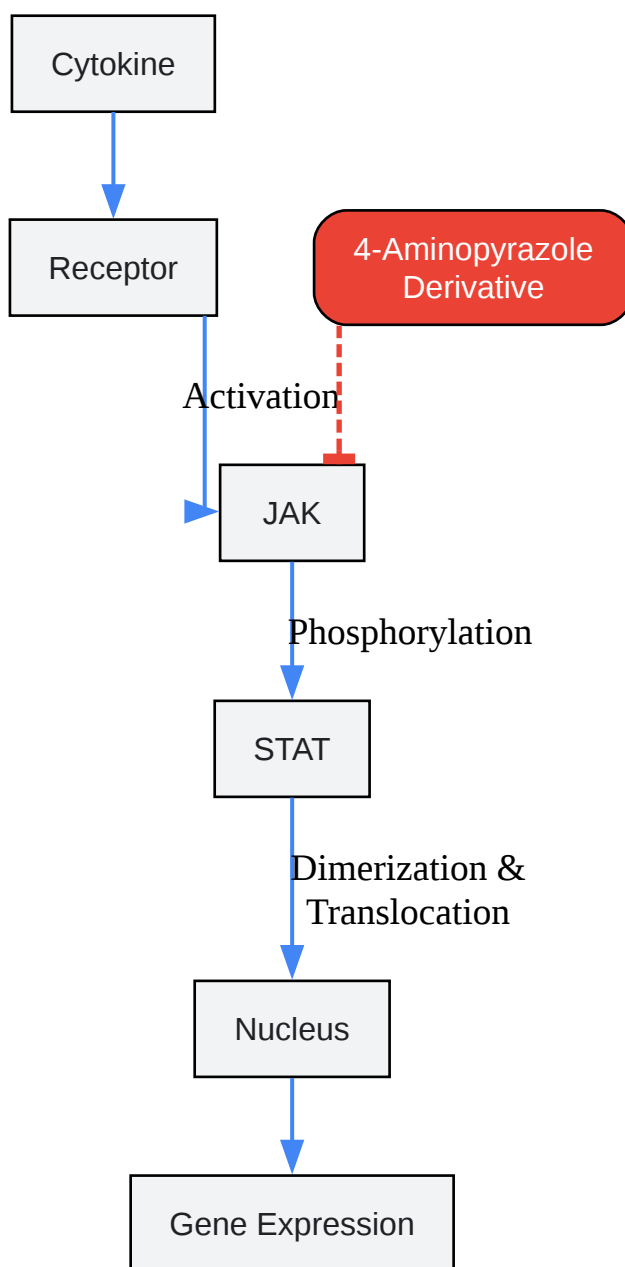
- In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole, CuI, and KOtBu.^[1]
- Evacuate and backfill the tube with inert gas three times.^[1]
- Add anhydrous DMF, the amine, and 2-isobutyrylcyclohexanone via syringe.^[1]
- Seal the tube and heat the reaction mixture to 100-120 °C with stirring.^[1]
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.^[1]
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
- Filter the mixture through a pad of Celite to remove insoluble copper salts.^[1]

- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired 4-aminopyrazole derivative.

Mandatory Visualizations







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